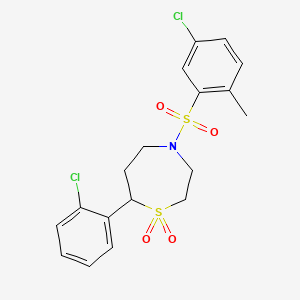

4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide

Description

The compound "4-((5-Chloro-2-methylphenyl)sulfonyl)-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide" features a seven-membered thiazepane ring system with two sulfonyl oxygen atoms (1,1-dioxide moiety). Key structural attributes include:

- Core structure: A 1,4-thiazepane ring, a sulfur-containing heterocycle, which distinguishes it from smaller six-membered benzothiadiazine derivatives.

- Substituents: A 5-chloro-2-methylphenyl sulfonyl group at position 4 and a 2-chlorophenyl group at position 6. These electron-withdrawing chlorine atoms and sulfonyl groups likely influence its physicochemical properties and biological interactions.

Properties

IUPAC Name |

4-(5-chloro-2-methylphenyl)sulfonyl-7-(2-chlorophenyl)-1,4-thiazepane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19Cl2NO4S2/c1-13-6-7-14(19)12-18(13)27(24,25)21-9-8-17(26(22,23)11-10-21)15-4-2-3-5-16(15)20/h2-7,12,17H,8-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYKRXJYRYFRZEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19Cl2NO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound can be compared to structurally and functionally related sulfonamide-containing heterocycles. Below is a detailed analysis:

Table 1: Structural Comparison

Key Findings

Benzothiadiazine derivatives (e.g., hydrochlorothiazide analogs) are well-established diuretics, acting via carbonic anhydrase inhibition. The thiazepane core’s expanded ring system could modulate selectivity or potency .

Substituent Effects: The dual chlorophenyl groups in the target compound may improve metabolic stability compared to non-halogenated analogs, as seen in ’s chlorinated benzodithiazines, which exhibit enhanced antimicrobial activity .

Synthesis and Analytical Data :

- While the exact synthesis route for the target compound is unspecified, describes chlorophenyl sulfonylation and hydrazine coupling steps, which may parallel its preparation .

- Elemental analysis (e.g., C, H, N percentages) for analogs in (e.g., C 39.02%, H 2.57%, N 13.00%) provides a benchmark for validating the target compound’s purity .

Table 2: Inferred Pharmacological Profiles

Preparation Methods

Thiazepane Ring Formation

The thiazepane backbone is constructed via a conjugate addition-cyclization sequence. A cysteine derivative (e.g., cysteamine) reacts with an α,β-unsaturated ester under basic conditions:

- Reagents : Ethyl acrylate, cysteamine hydrochloride, DBU (1,8-diazabicycloundec-7-ene), imidazole

- Conditions : Acetonitrile, 25°C, 2–3 hours.

- Mechanism : Michael addition of the thiol to the α,β-unsaturated ester forms a thioether intermediate, followed by intramolecular amidation to yield 1,4-thiazepanone.

Oxidation to 1,1-Dioxide

The sulfur atoms in the thiazepane ring are oxidized to sulfones:

Sulfonylation at Position 4

The sulfonyl group is introduced via reaction with 5-chloro-2-methylbenzenesulfonyl chloride:

- Reagents : 5-Chloro-2-methylbenzenesulfonyl chloride, triethylamine (TEA)

- Conditions : Dichloromethane, 0°C to room temperature, 6–12 hours.

- Workup : Extraction with ethyl acetate, purification via silica gel chromatography.

- Yield : 60–70%.

Table 1. Key Parameters for Cyclization-Oxidation-Sulfonylation Route

| Step | Reagents | Conditions | Yield (%) |

|---|---|---|---|

| Cyclization | DBU, imidazole | CH₃CN, 25°C, 2h | 65–75 |

| Oxidation | MCPBA | CH₂Cl₂, 0°C, 24h | 85–90 |

| Sulfonylation | ArSO₂Cl, TEA | CH₂Cl₂, rt, 12h | 60–70 |

One-Pot Tandem Synthesis

Reaction Design

This method combines ring formation, oxidation, and sulfonylation in a single pot, reducing purification steps:

Optimization Highlights

- Solvent : DMAc enhances reaction efficiency compared to toluene or DMF.

- Temperature : 150°C balances reaction rate and byproduct formation.

- Yield : 50–55% (lower due to competing side reactions).

Table 2. One-Pot Synthesis Conditions

| Parameter | Value | Impact on Yield |

|---|---|---|

| Solvent | DMAc | Maximizes cyclization |

| Temperature | 150°C | Reduces polymerization |

| Reaction Time | 18 hours | Ensures completion |

Late-Stage Functionalization of Pre-Oxidized Intermediates

Synthesis of 1,4-Thiazepane 1,1-Dioxide Core

Sulfonylation with Directed Ortho-Metalation

- Reagents : 5-Chloro-2-methylbenzenesulfonyl chloride, n-BuLi

- Conditions : Tetrahydrofuran (THF), −78°C, 1 hour.

- Mechanism : Lithiation at position 4 enables regioselective sulfonylation.

- Yield : 70–75%.

Table 3. Comparison of Late-Stage Functionalization Methods

| Method | Advantages | Disadvantages |

|---|---|---|

| Directed metalation | High regioselectivity | Low temperature required |

| Conventional coupling | Simplicity | Moderate yields |

Critical Analysis of Methodologies

Yield and Scalability

- Cyclization-Oxidation-Sulfonylation : Highest overall yield (45–50% over three steps) but requires multiple purifications.

- One-Pot Synthesis : Lower yield (50–55%) but advantageous for rapid library synthesis.

- Late-Stage Functionalization : Best for modular derivatization but limited by lithiation sensitivity.

Purity and Characterization

Industrial and Environmental Considerations

Solvent Selection

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.